molecular formula C8H5ClN2 B019308 1-Chlorophthalazine CAS No. 5784-45-2

1-Chlorophthalazine

Cat. No. B019308
CAS RN: 5784-45-2
M. Wt: 164.59 g/mol
InChI Key: UCOVESIAFFGEOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Chlorophthalazine involves a general three-step process that yields 4-substituted chlorophthalazines. This process starts with N,N-dimethylaminophthalimide directing the selective monoaddition of alkyl, aryl, and heteroaryl organometallic reagents to afford 3-substituted 3-hydroxyisoindolinones. These intermediates are then converted into chlorophthalazines via a reaction with hydrazine, followed by chlorination with POCl3 (Nguyen et al., 2012).

Molecular Structure Analysis

The molecular structure of 1-chlorophthalazine derivatives, such as 1-dimethylamino-4-chlorophthalazine, has been analyzed using x-ray diffraction, revealing specific angular and conformational characteristics. This analysis provides insight into the spatial arrangement of atoms within the compound, contributing to its chemical behavior and reactivity (Litvinov et al., 1982).

Chemical Reactions and Properties

Chlorophthalazines undergo efficient metalation under microwave irradiation, leading to novel substituted phthalazine derivatives. This process demonstrates the chemical reactivity of chlorophthalazine and its potential for functionalization and cross-coupling reactions, creating new polyfunctionalized phthalazine scaffolds (Crestey & Knochel, 2010).

Physical Properties Analysis

The physical properties of 1-Chlorophthalazine and its derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various chemical processes.

Chemical Properties Analysis

1-Chlorophthalazine exhibits a range of chemical properties, including its ability to participate in heteroarylation reactions, demonstrating its versatility in organic synthesis. The compound's reactivity with different electrophiles and nucleophiles allows for the synthesis of a wide array of heterocyclic compounds, showcasing its utility in the development of new materials and pharmaceuticals (Pal et al., 2003).

Scientific Research Applications

Application 1: Pharmaceutical Intermediate

  • Summary of the Application : 1-Chlorophthalazine is used as a pharmaceutical intermediate . An intermediate in this context is a substance produced during the middle steps of a reaction between two chemicals. It’s often used in the synthesis of other chemical compounds.

Application 2: Synthesis of Novel Phthalazine Derivatives

  • Summary of the Application : 1-Chlorophthalazine is used in the synthesis of novel phthalazine derivatives, which have potential anticancer and antioxidant properties .
  • Methods of Application : The synthesis involves the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with different carbon, nitrogen, oxygen, and sulfur nucleophiles .
  • Results or Outcomes : Some of the synthesized derivatives were screened for their antitumor activity against four human tumor cell lines using MTT assay. Compounds 1, 20, and 25 showed the most potent cytotoxic effect. In addition, investigation of antioxidant activity revealed that hydrazinylphthalazine 20 has the highest activity .

Application 3: Medical Isotopes

  • Summary of the Application : 1-Chlorophthalazine is used in the production of medical isotopes . Medical isotopes are radioactive substances used for diagnosis and treatment of diseases.

Application 4: Anti-proliferative Activity

  • Summary of the Application : 1-Chlorophthalazine is used in the synthesis of new phthalazine derivatives that have anti-proliferative activity . These compounds have potential as anti-cancer agents.
  • Methods of Application : The synthesis involves the reaction of 1-chlorophthalazine derivative with either N-substituted-piperazines, primary or their secondary amines .
  • Results or Outcomes : The synthesized compounds were tested for their anti-proliferative activity on the human breast cancer cell line MCF-7. Six of the test compounds displayed potent cytotoxic activity ranging from 1.4 to 2.3 μmol .

Application 5: Synthesis of Novel Anti-inflammatory Agents

  • Summary of the Application : 1-Chlorophthalazine is used in the synthesis of novel anti-inflammatory agents . These compounds have potential as anti-inflammatory drugs.
  • Methods of Application : The synthesis involves the reaction of 1-chlorophthalazine with various substituents . The specific substituents and reaction conditions would depend on the particular anti-inflammatory agent being synthesized.

Application 6: Reference Standard

  • Summary of the Application : 1-Chlorophthalazine is used as a reference standard in analytical chemistry . A reference standard is a substance with a known purity, used to confirm the identity and potency of a specific substance in a sample.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary .

Future Directions

While the exact future directions for 1-Chlorophthalazine are not specified in the search results, it is noted that it is used as a pharmaceutical intermediate , suggesting potential applications in drug development.

properties

IUPAC Name

1-chlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOVESIAFFGEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206547
Record name 1-Chlorophthalazine
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chlorophthalazine

CAS RN

5784-45-2
Record name 1-Chlorophthalazine
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Record name 5784-45-2
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Record name 1-Chlorophthalazine
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Record name 1-chlorophthalazine
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Record name 1-CHLOROPHTHALAZINE
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Synthesis routes and methods I

Procedure details

The process according to one embodiment of this invention comprises the steps of: a) reacting phthalazinone with an approximately equimolar equivalent of phosphorous oxychloride at a specific temperature to produce a 1-chlorophthalazine salt; b) isolating the 1-chlorophthalazine salt formed in step (a) by precipitating the 1-chlorophthalazine salt by adding a mineral acid in the presence of solvent and filtering and drying the solid 1-chlorophthalazine salt; c) reacting the isolated and dried 1-chlorophthalazine salt with hydrazine hydrate without any organic solvent and precipitating the hydralazine base by adding a solvent; d) purifying the hydralazine base in a non-aqueous medium; e) converting the purified hydralazine base to hydralazine hydrochloride in a non-aqueous medium and isolating therein; and f) purifying the isolated hydralazine hydrochloride in aqueous medium
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Synthesis routes and methods II

Procedure details

In another major embodiment of this invention, a process of preparing pure hydralazine hydrochloride is disclosed, comprising the steps of: a) reacting phthalazinone with phosphorous oxychloride at a specific temperature to produce 1-chlorophthalazine salt; b) concentrating the reaction mixture by distillation; c) isolating the 1-chlorophthalazine salt concentrated in step (b) by precipitating 1-chlorophthalazine salt through the addition of a mineral add in the presence of a solvent, filtering the resulting solid precipitated 1-chtorophthalazine salt, and drying; d) reacting the isolated and dried 1-chlorophthalazine salt with hydrazine hydrate without any substantial amount of organic solvent present and precipitating the resulting hydralazine base by adding a solvent; e) purifying the hydralazine base in a non-aqueous medium; f) converting the purified hydralazine base to hydralazine hydrochloride in a non-aqueous medium, and isolating the same; and g) purifying the isolated hydralazine hydrochloride by dissolving hydralazine hydrochloride in hot water to make a solution, treating the solution with a color adsorbent and a chelating agent, filtering off the adsorbent and chelating agent, adjusting the pH of the solution using a base or acid, and precipitating hydralazine hydrochloride by adding a water miscible solvent at a lower temperature.
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Synthesis routes and methods III

Procedure details

Compounds of this invention with Formulae I-VIII also could be prepared as illustrated by the exemplary reaction in Scheme 6. Reaction of phthalazin-1(2H)-one with phosphorus oxychloride produced 1-chlorophthalazine, which was reacted with a substituted aniline, such as N-methyl-4-methoxy-aniline, to produce the substituted 1-anilino-phthalazine.
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Synthesis routes and methods IV

Procedure details

One mole equivalent (250 g) of 1(2H)-phthalazinone and 3.8 mole equivalents (775 g) of phosphorus oxychloride were charged into a 3-L, 3-necked flask fitted with a temperature probe and condenser. The slurry was stirred and heated to 80° C., maintained at that temperature for 30 minutes, and then the heat source was removed. Thin layer chromatographic analysis indicated that conversion to 1-chlorophthalazine was complete. The mixture was allowed to cool to room temperature, and 1.6 L of hexanes was added. The resulting slurry was stirred for several minutes, and the hexane layer was decanted. Addition of hexanes and decantation was repeated two more times. Then 1.6 L of tetrahydrofuran was added; as the solution was stirred, an off-white precipitate formed. The solid was isolated by filtration and washed with 250 mL of cold tetrahydrofuran to afford an 85–100% yield of 1-chlorophthalazin, the desired product, as an off-white powder that could be dried and characterized.
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3-L
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Yield
85%

Synthesis routes and methods V

Procedure details

One mole equivalent (250 g) of 1 (2H)-phthalazinone and 3.8 mole equivalents (775 g) of phosphorus oxychloride were charged into a 3-L, 3-necked flask fitted with a temperature probe and condenser. The slurry was stirred and heated to 80° C., maintained at that temperature for 30 minutes, and then the heat source was removed. Thin layer chromatographic analysis indicated that conversion to 1-chlorophthalazine was complete. The mixture was allowed to cool to room temperature, and 1.6 L of hexanes was added. The resulting slurry was stirred for several minutes, and the hexane layer was decanted. Addition of hexanes and decantation was repeated two more times. Then 1.6 L of tetrahydrofuran was added; as the solution was stirred, an off-white precipitate formed. The solid was isolated by filtration and washed with 250 mL of cold tetrahydrofuran to afford an 85-100% yield of 1-chlorophthalazine, the desired product, as an off-white powder that could be dried and characterized.
[Compound]
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1
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250 g
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3-L
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chlorophthalazine
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1-Chlorophthalazine

Citations

For This Compound
144
Citations
C Johnson, C Beedham, JGP Stell - Xenobiotica, 1987 - Taylor & Francis
… Product of 1 -chlorophthalazine. The presence of a carbonyl group in the oxidation product of 1-chlorophthalazine was again indicated by the strong absorption peak at 1660 cm- in the …
Number of citations: 16 www.tandfonline.com
K IWAMOTO, S SUZUKI, E OISHI, K TANJI… - Chemical and …, 1994 - jstage.jst.go.jp
During the course of our investigations on a series of reactivities of condensed pyridazines with dienophiles, we found that the phthalazines having electron-withdrawing substituents …
Number of citations: 5 www.jstage.jst.go.jp
MS Behalo, IA Gad El‐karim… - Journal of Heterocyclic …, 2017 - Wiley Online Library
… In addition, 1-chlorophthalazine derivatives are regarded as important moieties in the design of biologically active molecules like tetrazole, triazole, imidazole, pyrimidine, piperazine, …
Number of citations: 16 onlinelibrary.wiley.com
MS Behalo, IAG El-karim, R Rafaat - 2017 - researchgate.net
… In addition, 1-chlorophthalazine derivatives are regarded as important moieties in the design of biologically active molecules like tetrazole, triazole, imidazole, pyrimidine, piperazine, …
Number of citations: 0 www.researchgate.net
AHFA El-Wahab, HM Mohamed, AM El-Agrody… - Pharmaceuticals, 2011 - mdpi.com
… Condensation of 4-benzyl-1-chlorophthalazine (9) with a series of different nucleophiles gave 4-benzylphthalazin-1-ylamino derivatives (10-13 and 16) and 4-amino-2-[N′-(4-…
Number of citations: 30 www.mdpi.com
SM Soliman, RA Massoud, HH Al-Rasheed… - Crystals, 2021 - mdpi.com
… Additionally, 1-chlorophthalazine derivatives are considered as significant components in the design of biologically such active molecules as tetrazole, triazole, imidazole, pyrimidine, …
Number of citations: 4 www.mdpi.com
VK Ivanova, BI Buzykin, NN Bystrykh - Chemistry of Heterocyclic …, 1979 - Springer
The electrochemical reduction of some chlorophthalazine derivatives that differ with respect to the nature of the substituent and the heteroring (phthalazines, phthalazones, and 1,2,4-…
Number of citations: 4 link.springer.com
HJ Rodda, PE Rogasch - Australian Journal of Chemistry, 1966 - CSIRO Publishing
The hydrolysis of 1-chlorophthalazine (I; R= C1) with very dilute hydrochloric acid proceeds anomalously: the" normal" hydrolysis product, phthalaz-I-one (I; R= OH) is a minor product, …
Number of citations: 3 www.publish.csiro.au
ME Azab, SA Rizk, NF Mahmoud - Chemical and Pharmaceutical …, 2016 - jstage.jst.go.jp
… Compound 22 was allowed to react with 1-chlorophthalazine derivative 9 in the presence of pyridine, producing the phthalazine derivative 23 through the nucleophilic attack of the …
Number of citations: 35 www.jstage.jst.go.jp
KAM Abouzid, NA Khalil, EM Ahmed - Medicinal Chemistry Research, 2012 - Springer
… A series of new phthalazine derivatives 3a–i and 4a–c were synthesized via the reaction of 1-chlorophthalazine derivative 2 with either N-substituted-piperazines, primary or their …
Number of citations: 9 link.springer.com

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